4-[3-({(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
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Overview
Description
The compound 4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic molecule that features a combination of aromatic rings, a furan ring, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL: undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and electrophiles like bromine (Br₂) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring, which are known for their diverse chemical reactivity and biological properties.
Chlorophenyl compounds: These compounds feature the chlorophenyl group and are often used in medicinal chemistry for their pharmacological activities.
Uniqueness
The uniqueness of 4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL lies in its combination of multiple functional groups and aromatic systems, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H18ClN3O3 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
4-[3-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C25H18ClN3O3/c1-31-22-14-17(8-10-20(22)30)24-25(29-12-3-2-7-23(29)28-24)27-15-19-9-11-21(32-19)16-5-4-6-18(26)13-16/h2-15,30H,1H3/b27-15+ |
InChI Key |
IGOWXUOUCGYSAW-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)O |
Origin of Product |
United States |
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